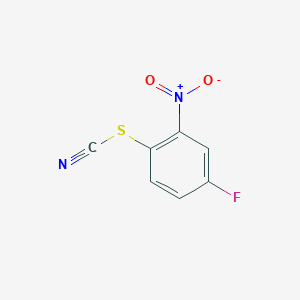

4-Fluoro-2-nitrophenylthiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

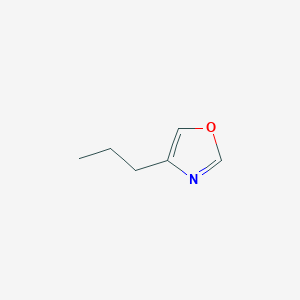

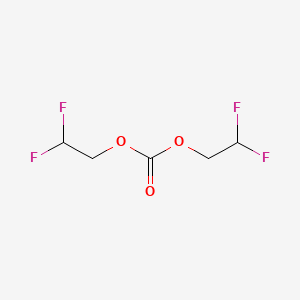

4-Fluoro-2-nitrophenylthiocyanate is a chemical compound with the molecular formula C7H3FN2O2S .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom at the 4th position, a nitro group at the 2nd position, and a thiocyanate group . The molecular weight of the compound is 198.18 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found .Aplicaciones Científicas De Investigación

Fluorescent Dye Development and Protein Labeling 4-Fluoro-2-nitrophenylthiocyanate plays a pivotal role in the development of fluorescent dyes through its use as an intermediate. For instance, its derivative was employed in creating a Boranil fluorophore, which upon conversion to various derivatives, demonstrated significant luminescence when used in labeling experiments with Bovine Serum Albumin (BSA), showcasing strong potential for bioconjugation and fluorescence-based studies (Frath et al., 2012).

Photochemical Studies for Biological Applications The photophysical properties of this compound derivatives have been explored in the context of creating biochemical photoprobes. Studies on the photosubstitutions of related compounds suggest potential applications in designing photoprobes for biological research, highlighting the compound’s utility in facilitating the study of biological processes at the molecular level (Pleixats et al., 1989).

Optical Detection and Fluorosensing In the realm of chemical sensing, derivatives of this compound have been utilized to develop selective sensors for heavy metals such as mercury. These compounds, through specific binding interactions, offer a way to detect heavy metals in various environmental and biological samples, showcasing the compound's versatility in creating sensitive and selective chemical sensors (Wanichacheva et al., 2009).

Membrane Interaction Studies Research has also investigated the dynamics of membrane interactions using derivatives of this compound, providing insights into how these compounds interact with and penetrate lipid bilayers. This is crucial for understanding the mechanisms of drug delivery, membrane-bound processes, and the design of molecules with specific membrane-targeting properties (Alakoskela & Kinnunen, 2001).

Antimicrobial Agent Development Compounds synthesized from this compound have been assessed for their antimicrobial properties, demonstrating potential as antitumor agents. This highlights the compound's role in the development of new pharmaceuticals aimed at treating various diseases, underscoring its significance in medicinal chemistry research (Dunkley & Thoman, 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(4-fluoro-2-nitrophenyl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJQWEZDUJFARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])SC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2645980.png)

![N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2645981.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)

![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)